4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole 4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 1178371-93-1
VCID: VC2947222
InChI: InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C=C(C=N2)Br
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole

CAS No.: 1178371-93-1

Cat. No.: VC2947222

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole - 1178371-93-1

Specification

CAS No. 1178371-93-1
Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name 4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole
Standard InChI InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3
Standard InChI Key AOQZOMGVKJIUBN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=C(C=N2)Br
Canonical SMILES COC1=CC=C(C=C1)CN2C=C(C=N2)Br

Introduction

Chemical Structure and Properties

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole represents an important member of the pyrazole derivatives with specific substitution patterns that contribute to its unique chemical and biological properties. The compound is characterized by a pyrazole core with strategic functionalization.

Physical and Chemical Characteristics

The compound possesses the following fundamental properties:

PropertyValue
Chemical Name4-bromo-1-(4-methoxybenzyl)-1H-pyrazole
CAS Number1178371-93-1
Molecular FormulaC₁₁H₁₁BrN₂O
Molecular Weight267.125 g/mol
IUPAC Name4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole
StateSolid (at standard conditions)

The molecular structure consists of a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. The key substituents include a bromine atom at the 4-position of the pyrazole ring and a 4-methoxybenzyl group attached to the 1-position nitrogen atom . This substitution pattern significantly influences the compound's reactivity, solubility, and potential biological activities.

Structural Features

The compound's structure can be broken down into three key components:

  • The pyrazole heterocycle (C₃H₃N₂) serving as the core structure

  • A bromine atom at the 4-position providing a reactive site for further transformations

  • A 4-methoxybenzyl group at the 1-position, consisting of a benzene ring with a methoxy substituent at the para position

This unique arrangement of functional groups contributes to the compound's distinctive chemical behavior and reactivity profile.

Synthesis Methods

The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole typically involves a multi-step process with careful consideration of reaction conditions to achieve high yields and purity.

General Synthetic Approach

Based on established methodologies for similar pyrazole derivatives, the synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole likely follows a sequence involving:

  • Formation of the pyrazole core structure

  • Strategic introduction of the bromine atom at the 4-position

  • Attachment of the 4-methoxybenzyl group at the 1-position nitrogen

Analytical Characterization

Comprehensive characterization of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole requires multiple analytical techniques to confirm its structure, purity, and physical properties.

Spectroscopic Analysis

Spectroscopic methods provide critical structural information:

Analytical TechniqueExpected Characteristics
¹H NMRSignals for aromatic protons (6.8-7.4 ppm), methoxy group (3.7-3.8 ppm), methylene protons (5.2-5.3 ppm), and pyrazole proton (7.5-7.6 ppm)
¹³C NMRDistinctive signals for aromatic carbons, methoxy carbon, methylene carbon, and pyrazole ring carbons
IR SpectroscopyCharacteristic bands for C=N stretching, aromatic C=C stretching, C-O-C stretching, and C-Br stretching
Mass SpectrometryMolecular ion peak at m/z 267/269 (characteristic bromine isotope pattern) with fragmentation patterns including loss of methoxy group

These spectroscopic profiles are essential for structural confirmation and purity assessment.

Chromatographic Methods

Chromatographic techniques typically employed for analysis include:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography (GC) for volatile component analysis if applicable

These methods provide complementary information about the compound's purity and physical-chemical properties.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole and its potential biological activities provides valuable insights for further development.

Key Structural Elements

The primary structural features contributing to the compound's potential biological activities include:

  • The pyrazole ring serving as a hydrogen bond acceptor/donor system

  • The bromine atom providing both electronic effects and serving as a potential reactive site

  • The 4-methoxybenzyl group influencing lipophilicity and target interaction

Comparison with Related Compounds

Comparing 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole with structurally similar compounds provides insight into the impact of specific structural modifications:

CompoundKey DifferenceExpected Impact on Activity
4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazoleAdditional nitro group at position 5Enhanced electrophilicity, increased electron-withdrawing effects, potentially different biological target profile
1-Benzyl-4-bromo-1H-pyrazoleLacks methoxy group on benzyl substituentReduced hydrophilicity, altered membrane permeability, different distribution characteristics
4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amineContains amine group at position 3, methyl instead of methoxyDifferent hydrogen bonding capabilities, altered solubility profile, different biological targeting

These comparisons highlight how subtle structural modifications can significantly impact the compound's properties and biological activities.

Applications and Research Relevance

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole has several potential applications across different scientific disciplines.

Pharmaceutical Applications

In pharmaceutical research, this compound may serve as:

  • A building block for developing more complex bioactive molecules

  • A lead compound for medicinal chemistry optimization

  • A pharmacological probe for studying specific biological pathways

The strategic bromination at the 4-position creates opportunities for further functionalization through various coupling reactions, expanding its utility in drug discovery.

Synthetic Chemistry Applications

The compound represents a valuable synthetic intermediate due to:

  • The reactive bromine atom allowing for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)

  • The protected nitrogen position through the methoxybenzyl group

  • Opportunities for regioselective functionalization at various positions

These features make it a versatile building block for constructing more complex heterocyclic systems.

Future Research Directions

Promising avenues for future research include:

  • Comprehensive biological screening to identify specific activities

  • Structure optimization through systematic modification of substituents

  • Investigation of reaction mechanisms involving the bromine functionality

  • Exploration of novel synthetic methodologies utilizing this compound as a substrate

Such research could expand the understanding of structure-activity relationships and discover new applications for this and related compounds.

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